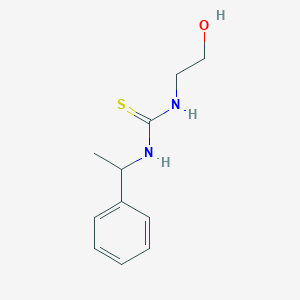![molecular formula C20H25NO2S B5986025 1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986025.png)
1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]methyl}-2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]methyl}-2-thienyl)ethanone, also known as Moroxydine, is a synthetic antiviral drug that has been used in the treatment of influenza A and B viruses. It was first synthesized in the 1960s and has been used in Russia and China for over 30 years. In recent years, there has been increasing interest in Moroxydine due to its potential as a treatment for other viral infections.
Mechanism of Action
1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]methyl}-2-thienyl)ethanone works by inhibiting the fusion of the viral envelope with the host cell membrane, thereby preventing the virus from entering the host cell. It also inhibits the release of viral particles from infected cells, further reducing the spread of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and lungs. This compound has been found to have immunomodulatory effects, including the stimulation of interferon production and the activation of natural killer cells.
Advantages and Limitations for Lab Experiments
1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]methyl}-2-thienyl)ethanone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature on its antiviral properties. However, this compound has some limitations, including its specificity for influenza viruses and its limited efficacy against certain strains of the virus.
Future Directions
There are several potential future directions for research on 1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]methyl}-2-thienyl)ethanone. One area of interest is its potential as a treatment for other viral infections, such as hepatitis C and respiratory syncytial virus. Another area of research is the development of new formulations of this compound that may improve its efficacy and reduce its side effects. Finally, there is interest in the use of this compound as a prophylactic treatment to prevent the spread of viral infections in high-risk populations.
Synthesis Methods
The synthesis of 1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]methyl}-2-thienyl)ethanone involves the reaction of 2-thiophenecarboxylic acid with 3-phenylpropanol to form 2-(3-phenylpropyl)-2-thiophenecarboxylic acid. This intermediate is then reacted with formaldehyde and morpholine to form the final product, this compound.
Scientific Research Applications
1-(4-{[2-(3-phenylpropyl)-4-morpholinyl]methyl}-2-thienyl)ethanone has been extensively studied for its antiviral properties, particularly against influenza A and B viruses. It has been shown to inhibit viral replication by blocking the entry of the virus into host cells. In addition, this compound has been found to have immunomodulatory effects, which may enhance the body's natural defenses against viral infections.
Properties
IUPAC Name |
1-[4-[[2-(3-phenylpropyl)morpholin-4-yl]methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-16(22)20-12-18(15-24-20)13-21-10-11-23-19(14-21)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,12,15,19H,5,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINRAARDUYVNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,5,6,10,11-hexahydro-1H-cyclopenta[4,5]pyrano[2,3-f][1,4]oxazino[2,3,4-ij]quinolin-12(9H)-one](/img/structure/B5985954.png)
![1-(diethylamino)-3-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B5985958.png)
![4-(4-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5985964.png)
![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide](/img/structure/B5985976.png)
![N-(2,5-dichlorophenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985978.png)

![N-(2-chlorobenzyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5985987.png)
![2-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5985994.png)
![isopropyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5986013.png)
![3-(1,3-benzodioxol-5-yl)-5-[5-(methoxymethyl)-2-furoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5986019.png)
![2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5986022.png)
![4-chloro-N-[4-(4-fluorobenzoyl)phenyl]benzenesulfonamide](/img/structure/B5986040.png)
![methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5986044.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5986050.png)
